2-Bromo-1-(1,3-thiazol-2-ylthio)ethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNS2 |
|---|---|
Molecular Weight |
224.1 g/mol |
IUPAC Name |
2-(2-bromoethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3H2 |
InChI Key |
VCESIGQWGFUFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)SCCBr |
Origin of Product |
United States |
Contextual Significance of Thioether Linkages in Synthetic Organic Chemistry
Thioether linkages, characterized by a sulfur atom covalently bonded to two organic substituents (R-S-R'), are a cornerstone of synthetic organic chemistry. rsc.org Their importance stems from their unique electronic properties and reactivity. The sulfur atom in a thioether is a soft nucleophile, readily participating in substitution reactions with electrophilic partners. youtube.com This reactivity is fundamental to the construction of carbon-sulfur bonds, a common operation in the pharmaceutical industry. acsgcipr.org
Thioethers are not merely synthetic intermediates; they are integral components of numerous biologically active molecules and approved drugs. acsgcipr.orgbiologyinsights.com For instance, the essential amino acid methionine contains a thioether moiety that plays a crucial role in protein structure and metabolism. biologyinsights.com Furthermore, thioethers can be selectively oxidized to sulfoxides and sulfones, expanding their synthetic utility and allowing for the introduction of new functionalities. acsgcipr.org The synthesis of thioethers is well-established, with methods ranging from classical nucleophilic substitution reactions to modern metal-catalyzed cross-coupling protocols. rsc.orgtaylorandfrancis.com
The 1,3 Thiazole Heterocycle As a Pivotal Scaffold in Chemical Transformations
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This scaffold is of immense interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govbenthamdirect.comresearchgate.net Thiazole (B1198619) derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govbenthamdirect.com Its prevalence in numerous clinically approved drugs, such as the anti-inflammatory agent Meloxicam and the antiretroviral drug Ritonavir, underscores its significance. rsc.orgresearchgate.net
From a synthetic standpoint, the thiazole ring possesses a rich and versatile reactivity. numberanalytics.com The ring protons exhibit distinct chemical shifts in NMR spectroscopy, indicating a significant degree of aromaticity. wikipedia.org The positions on the ring have different reactivities towards electrophilic and nucleophilic reagents. pharmaguideline.com For instance, electrophilic substitution typically occurs at the C5 position, while the C2 proton is susceptible to deprotonation by strong bases, creating a nucleophilic center for further functionalization. wikipedia.orgslideshare.net The synthesis of the thiazole ring itself is often achieved through the well-known Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov
Strategic Utility of Brominated Aliphatic Synthons in Organic Synthesis
Brominated aliphatic compounds are indispensable reagents in organic synthesis, primarily serving as electrophilic synthons. wikipedia.org The carbon-bromine bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. This reactivity makes alkyl bromides, such as the bromoethyl group in the title compound, excellent precursors for the formation of new carbon-carbon and carbon-heteroatom bonds via substitution reactions. acs.orgnih.gov
The utility of brominated aliphatic synthons extends beyond simple substitution reactions. They are key participants in a variety of powerful transformations, including Grignard reagent formation and as precursors in cross-coupling reactions. researchgate.net The development of methods for the selective bromination of aliphatic C-H bonds has further enhanced the accessibility and utility of these valuable synthetic intermediates. acs.orgresearchgate.net The strategic placement of a bromine atom in a molecule provides a reliable handle for subsequent chemical modifications, making brominated aliphatic synthons a cornerstone of retrosynthetic analysis and chemical synthesis design.
Defining 2 Bromo 1 1,3 Thiazol 2 Ylthio Ethane As a Versatile Building Block
Direct and Indirect Methodologies for Thioether Bond Formation
The formation of the thioether bond is central to the synthesis of the target compound. This can be achieved through direct methods, such as nucleophilic substitution, or indirect methods that utilize thiol surrogates or catalytic cross-coupling reactions.
Nucleophilic Displacement Reactions on Alkyl Halides by Thiazole-2-thiol Derivatives
One of the most fundamental and widely employed methods for the formation of thioethers is the nucleophilic substitution (S_N2) reaction between a thiolate anion and an alkyl halide. acsgcipr.org In the context of synthesizing this compound, this involves the reaction of 1,3-thiazole-2-thiol (B7767642) with a suitable alkyl halide, such as 1,2-dibromoethane.
The sulfur atom of a thiol is inherently a good nucleophile; however, its nucleophilicity is significantly enhanced upon deprotonation to the corresponding thiolate anion (RS⁻). masterorganicchemistry.comchemistrysteps.com This is typically achieved by using a base. The resulting thiolate then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. Thiolates are generally considered excellent nucleophiles for S_N2 reactions because they are less basic than their alkoxide counterparts, which minimizes competing elimination (E2) reactions, especially with secondary alkyl halides. chemistrysteps.com
The general reaction is outlined below:
Deprotonation: Thiazole-2-thiol is treated with a base (e.g., NaOH, K₂CO₃, NaH) to form the thiazole-2-thiolate anion.
Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the desired thioether product.
The choice of solvent and base is critical for optimizing reaction conditions, with polar aprotic solvents like DMF or DMSO often being employed to facilitate S_N2 reactions.
| Parameter | Typical Reagents/Conditions | Purpose |
| Thiol Source | 1,3-Thiazole-2-thiol | Provides the thiazole and sulfur components. |
| Alkyl Halide | 1,2-Dibromoethane | Provides the 2-bromoethyl moiety. |
| Base | NaH, K₂CO₃, NaOH, Et₃N | Deprotonates the thiol to form the more nucleophilic thiolate. |
| Solvent | DMF, DMSO, Acetonitrile, Ethanol | Solvates the reactants and facilitates the S_N2 mechanism. |
| Temperature | Room Temperature to Reflux | Controls the reaction rate. |
Application of Thiol Surrogates (e.g., Xanthates, Thiourea) in the Synthesis of Thioether Compounds
Due to the malodorous nature of many thiols, synthetic chemists have developed methods that utilize "thiol surrogates." These reagents are odorless, stable, and can generate the thiol or thiolate in situ, or provide a sulfur source for the thioether linkage through a different mechanistic pathway.
Xanthates : Potassium xanthates (ROCS₂K) are attractive sulfurizing agents that are inexpensive, odorless, and stable. nih.govmdpi.com They can be used in transition-metal-free transformations to generate thioethers from alkyl and aryl halides. nih.govresearchgate.net The reaction likely proceeds through the formation of a xanthate intermediate via nucleophilic substitution, which is then converted to the thioether. mdpi.comresearchgate.net This approach provides a greener and more user-friendly alternative to traditional methods employing thiols directly. nih.gov
Thiourea (B124793) : Thiourea is another effective thiol surrogate. researchgate.net It can react with an alkyl halide to form a stable, crystalline S-alkylisothiouronium salt. chemistrysteps.com This salt can then be hydrolyzed, typically under basic conditions, to release the corresponding thiol, which can then react further, or it can be directly converted into a thioether. This method allows for the regioselective synthesis of both symmetrical and unsymmetrical thioethers and avoids the direct handling of volatile thiols. researchgate.net
| Thiol Surrogate | General Reaction | Advantages | Disadvantages |
| Xanthates | RX + ROCS₂K → [Intermediate] → R-S-R' | Odorless, stable, low cost, broad substrate scope. nih.govmdpi.com | May require multiple steps or specific conditions for conversion. |
| Thiourea | RX + (NH₂)₂CS → [Isothiouronium salt] → RSH or R-S-R' | Forms stable intermediates, allows for regioselective synthesis. chemistrysteps.comresearchgate.net | Requires a subsequent hydrolysis or conversion step. |
Transition Metal-Catalyzed Cross-Coupling Approaches for C-S Bond Construction
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for forming C-S bonds, particularly for aryl and heteroaryl thioethers. thieme-connect.de These methods offer excellent functional group tolerance and are often more efficient than traditional nucleophilic aromatic substitution, which is typically limited to electron-poor electrophiles. thieme-connect.de
Palladium-Catalyzed Reactions : Pioneering work in this area includes the Migita coupling, which uses palladium catalysts to couple thiols with aryl halides. thieme-connect.de More recent advancements, such as the Buchwald-Hartwig C-S cross-coupling, employ sophisticated phosphine (B1218219) ligands (e.g., tBuXPhos) that enable the reaction to proceed under milder conditions, even at room temperature, with a broad range of substrates including heteroaryl bromides. thieme-connect.de
Copper-Catalyzed Reactions : Copper-catalyzed methods are an attractive alternative due to the lower cost, lower toxicity, and high stability of copper catalysts. researchgate.net The Chan-Lam coupling reaction, for instance, facilitates the formation of C-S bonds by coupling thiols with aryl or heteroaryl boronic acids using a copper catalyst like copper(II) acetate. ias.ac.in Copper iodide has also been successfully used to catalyze intramolecular C-S bond formation in the synthesis of thiazole-containing fused ring systems. mdpi.com
| Catalytic System | Coupling Partners | Typical Conditions | Key Features |
| Palladium | Thiol + Aryl/Heteroaryl Halide | Pd precatalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOtBu, Et₃N), solvent (e.g., DMSO, Toluene). thieme-connect.de | High efficiency, broad functional group tolerance, mild reaction conditions possible. thieme-connect.de |
| Copper | Thiol + Aryl/Heteroaryl Boronic Acid | Cu catalyst (e.g., Cu(OAc)₂, CuI), base, solvent (e.g., CH₂Cl₂, MeCN). ias.ac.in | Lower cost, good for coupling with boronic acids, useful for intramolecular cyclizations. ias.ac.inmdpi.com |
Heterogeneous Catalysis (e.g., Solid Lewis Acids) in Thioetherification
To improve the sustainability and practicality of thioether synthesis, heterogeneous catalysis has emerged as a powerful approach. Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple cycles, reducing waste and cost. um.edu.mt
Solid acid catalysts, such as amorphous silica-alumina, have demonstrated excellent activity and selectivity for the synthesis of thioethers via the S-alkylation of thiols with alcohols. researchgate.netnih.gov These reactions can often be performed under mild and even solvent-free conditions. nih.gov Another promising class of heterogeneous catalysts are superacidic resins like NAFION®, which can be used as a recyclable catalyst for dehydrative thioetherification, converting various alcohols and thiols into the corresponding thioethers efficiently. nih.govnih.gov This metal-free approach enhances the practical application of thioether synthesis by allowing for repeated catalyst use without a significant loss in performance. nih.govresearchgate.net
Synthetic Routes to the 1,3-Thiazole Moiety and its Functionalization
Classical and Contemporary Hantzsch-Type Condensations for Thiazole Ring Formation
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for constructing the thiazole core. wikipedia.orgderpharmachemica.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. bepls.comresearchgate.net For the synthesis of 2-aminothiazole derivatives, thiourea is commonly used as the thioamide component. organic-chemistry.org
The general mechanism involves the initial formation of an intermediate by the reaction of the sulfur atom of the thioamide with the α-haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. mdpi.com
While the classical Hantzsch synthesis is robust, contemporary research has focused on developing more efficient and environmentally benign variations. These modern approaches include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov
Green Catalysis : The use of reusable solid acid catalysts, such as silica-supported tungstosilisic acid (SiW/SiO₂), provides an efficient and green alternative to traditional acid catalysts. mdpi.com These catalysts are easily recovered by filtration and can be reused in subsequent reactions. bepls.commdpi.com
| Method | Reactants | Conditions | Yield | Reaction Time | Key Advantage | Reference |
| Classical Hantzsch | α-Haloketone + Thiourea | Reflux in Ethanol | Moderate to Good | Several hours | Versatile, well-established. | derpharmachemica.comnih.gov |
| Microwave-Assisted | 2-Chloro-ethanone + Thiourea | Methanol, 90°C, Microwave | 89–95% | 30 min | Rapid, high yields. | nih.gov |
| Multi-Component (Ultrasonic) | Bromoacetyl-pyranone + Thiourea + Aldehyde | SiW/SiO₂ catalyst, Ultrasonic irradiation | 79–90% | 25-45 min | One-pot, green catalyst, fast. | mdpi.com |
Functionalization of the Thiazole Core via Direct C-H Thiolation Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. For heterocyclic systems like thiazole, this approach offers a streamlined route to substituted derivatives without the need for pre-functionalized starting materials. While palladium-catalyzed direct C-H arylation and alkenylation of thiazoles are well-established methods for forming C-C bonds, the analogous direct C-H thiolation for C-S bond formation is a less developed area.
Research into the palladium-catalyzed C-H arylation of the thiazole ring has demonstrated that regioselectivity can be controlled. For instance, different catalytic systems can direct arylation to the C2, C5, or even C4 positions of the thiazole core. nih.gov A combination of a palladium catalyst, a ligand like PPh3, and a base such as NaOtBu can facilitate C2-arylation. nih.gov Conversely, using a ligand like bathophenanthroline (B157979) (Bphen) with a base like K3PO4 can direct the arylation to the C5 position. nih.gov These methodologies, which proceed via a concerted metalation-deprotonation mechanism, highlight the potential for activating specific C-H bonds on the thiazole nucleus.
While direct C-H thiolation of thiazoles is not as extensively documented, the principles established in C-H arylation suggest a potential pathway. A hypothetical direct thiolation would involve the catalytic activation of a thiazole C-H bond by a transition metal, followed by coupling with a sulfur-based nucleophile (e.g., a thiol or disulfide). The development of such a method would provide a highly efficient route to thiazole-thioethers, bypassing traditional multi-step sequences.
Preparation of Architecturally Related Thiazole-Thioether Scaffolds
The synthesis of thioether scaffolds related to this compound often involves building upon pre-formed heterocyclic cores or constructing the ring system with the thioether linkage already incorporated.
Synthesis of Analogues Featuring Benzothiazole-Thioether Linkages
Benzothiazole-thioethers are an important class of structural congeners. Their synthesis is primarily achieved through two major routes: the S-functionalization of 2-mercaptobenzothiazole (B37678) (MBT) and the construction of the benzothiazole (B30560) ring from precursors already containing the sulfur side chain.
One of the most direct methods involves the nucleophilic substitution reaction of the sodium or potassium salt of 2-mercaptobenzothiazole with various electrophiles. nih.gov For example, reacting the sodium salt of MBT with benzyl (B1604629) halides in a solvent like N,N-dimethylformamide (DMF) yields 2-benzylsulfanyl derivatives. nih.gov Similarly, reacting substituted MBT with 2-chloroethyl acrylate (B77674) in the presence of sodium bicarbonate produces 2-(2-benzothiazolylthio)ethyl acrylates. mdpi.com
Transition metal catalysis has expanded the scope of this transformation to include aryl and vinyl groups. An environmentally benign method utilizes recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles to catalyze the coupling of 2-mercaptobenzothiazole with aryl halides in PEG-400, affording 2-thio-substituted benzothiazoles in good to excellent yields. researchgate.net
More complex strategies involve building the benzothiazole ring system itself. A domino process has been developed where 2-iodoanilines react with carbon disulfide and a thiol in the presence of a copper catalyst. This sequence involves an initial condensation, followed by S-arylation and a final intramolecular heterocyclization to yield the 2-thio-substituted benzothiazole product. acs.org Another approach utilizes the cyclization of thiobenzanilides via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. acs.org
| Method | Substrates | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| S-Alkylation | 2-Mercaptobenzothiazole, Alkyl Halide | Base (e.g., NaH, NaHCO₃) | Direct, high-yielding for simple alkylations. | nih.govmdpi.com |
| Copper-Catalyzed S-Arylation | 2-Mercaptobenzothiazole, Aryl Halide | CuFe₂O₄ nanoparticles, Cs₂CO₃ | Environmentally benign, recyclable catalyst. | researchgate.net |
| Domino Condensation/S-Arylation | 2-Iodoaniline, Carbon Disulfide, Thiol | CuBr, K₂CO₃ | One-pot synthesis from simple precursors. | acs.org |
| Intramolecular C-H Functionalization | Thiobenzanilide | Pd(OAc)₂, CuI, Bu₄NBr | Advanced strategy for building the core. | acs.org |
Generation of Brominated Aliphatic Chains in Thioether Compounds
Introducing a bromine atom onto the aliphatic chain of a thioether, such as in the target molecule, requires selective halogenation methods that are compatible with the sulfur atom. Direct C-H bromination via a radical-mediated pathway has emerged as a state-of-the-art technique for this purpose.
A highly effective method for the site-selective bromination of unactivated aliphatic C-H bonds employs N-bromoamide reagents under visible light irradiation. researchgate.netnih.govacs.org This approach proceeds through a radical-chain mechanism initiated by the homolytic cleavage of the N-Br bond of the N-bromoamide, generating an amidyl radical. This radical then abstracts a hydrogen atom from the aliphatic chain of the substrate, creating a carbon-centered radical. researchgate.net The resulting alkyl radical is subsequently trapped by the N-bromoamide to furnish the alkyl bromide product and regenerate the amidyl radical, thus propagating the chain.
The site selectivity of this reaction can be controlled by tuning the steric properties of the N-bromoamide reagent. Bulky reagents can override the inherent reactivity of C-H bonds (tertiary > secondary > primary), favoring halogenation at less sterically hindered secondary positions. researchgate.netacs.org This method is advantageous as it operates under mild conditions (room temperature, visible light) and uses the substrate as the limiting reagent, making it suitable for complex molecule synthesis. nih.gov The presence of a thioether moiety is generally well-tolerated under these conditions, providing a direct route to brominated thioether compounds.
| Substrate | N-Bromoamide Reagent | Solvent | Irradiation | Product(s) and Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexane | N-Bromosuccinimide (NBS) | Benzene | Visible Light | Bromocyclohexane (65% GC Yield) | acs.org |
| Methylcyclohexane | Bulky N-bromoamide (6a) | Benzene | Visible Light | High selectivity for secondary C-H bonds over tertiary. | acs.org |
| Adamantane | N-Bromosuccinimide (NBS) | Benzene | Visible Light | 1-Bromoadamantane (75% GC Yield) | acs.org |
Investigating the Electrophilic Nature of the Bromoethyl Center
The primary electrophilic site within this compound is the carbon atom bonded to the bromine. The high electronegativity of the bromine atom polarizes the carbon-bromine bond, rendering the carbon susceptible to attack by nucleophiles. This electrophilicity is the driving force for a variety of transformations, including nucleophilic substitutions and intramolecular cyclizations.
The bromoethyl group readily participates in nucleophilic substitution reactions, where the bromide ion serves as an effective leaving group. This reactivity is characteristic of 2-haloethyl thioethers, which are known to react with a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.
The general reaction can be represented as: Thiazol-2-yl-S-CH2CH2-Br + Nu- → Thiazol-2-yl-S-CH2CH2-Nu + Br-
Where Nu- represents a nucleophile. A diverse array of nucleophiles can be employed, leading to the synthesis of a wide variety of derivatives. For instance, reactions with amines, thiols, and heterocyclic compounds like imidazole (B134444) provide pathways to novel functionalized thiazole derivatives. nih.govnih.govsemanticscholar.org The reaction of similar α-bromoketone thiazole derivatives with heterocyclic amines has been shown to be a viable method for creating more complex molecular structures. nih.govnih.gov
The table below illustrates potential nucleophilic substitution reactions with this compound based on established reactivity patterns of similar compounds.
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH2 | 2-(Alkylamino)ethyl thioether |
| Thiolate | R-SNa | Dithioether derivative |
| Azide | NaN3 | 2-Azidoethyl thioether |
| Cyanide | NaCN | 3-(Thiazol-2-ylthio)propanenitrile |
| Imidazole | Imidazole | 2-(Imidazol-1-yl)ethyl thioether |
| Phthalimide | Potassium Phthalimide | N-(2-(Thiazol-2-ylthio)ethyl)phthalimide |
This table presents hypothetical products based on the known reactivity of alkyl halides and 2-haloethyl thioethers.
A significant reaction pathway for this compound is intramolecular cyclization. This process is facilitated by the proximate arrangement of the nucleophilic thioether sulfur atom and the electrophilic bromoethyl group. The thioether sulfur can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This anchimeric assistance leads to the displacement of the bromide ion and the formation of a bicyclic thiazolo[3,2-b]thiazolium cation. mdpi.comresearchgate.net
This type of proton-induced electrophilic heterocyclization is a known method for synthesizing condensed thiazolium salt systems. mdpi.com The reaction is believed to proceed through a stable cyclic sulfonium (B1226848) (seleniranium in analogous selenium compounds) intermediate, which is a common feature in the chemistry of mustard gases and related compounds. mdpi.comwikipedia.org The formation of this strained three-membered ring intermediate or a direct SN2 displacement by the thiazole nitrogen can lead to the final bicyclic product. The resulting thiazolo[3,2-b]thiazolium salts are of interest as potential antimicrobial agents and synthetic intermediates. mdpi.com
Transformations Involving the Thioether Functional Group
The thioether linkage in this compound is another key site of reactivity. The sulfur atom, with its available lone pairs of electrons, can undergo oxidation and can also act as a ligand in coordination chemistry.
The sulfur atom of the thioether group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. These oxidative transformations can be achieved using a variety of common oxidizing agents.
Selective oxidation to the sulfoxide is typically accomplished using mild oxidants such as one equivalent of hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.org Stronger oxidizing conditions, such as the use of an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412) (KMnO4), will further oxidize the sulfoxide to the sulfone. organic-chemistry.org
The general oxidation reactions are as follows:
Thiazol-2-yl-S-CH2CH2-Br + [O] → Thiazol-2-yl-S(O)-CH2CH2-Br (Sulfoxide)
Thiazol-2-yl-S(O)-CH2CH2-Br + [O] → Thiazol-2-yl-S(O)2-CH2CH2-Br (Sulfone)
The introduction of the sulfoxide or sulfone functionality significantly alters the electronic and steric properties of the molecule, which can be useful in modulating its chemical and biological activity.
| Oxidizing Agent | Typical Product |
| H2O2 (1 equiv) | 2-Bromo-1-(1,3-thiazol-2-ylsulfinyl)ethane |
| m-CPBA (1 equiv) | 2-Bromo-1-(1,3-thiazol-2-ylsulfinyl)ethane |
| H2O2 (excess) | 2-Bromo-1-(1,3-thiazol-2-ylsulfonyl)ethane |
| KMnO4 | 2-Bromo-1-(1,3-thiazol-2-ylsulfonyl)ethane |
This table summarizes common oxidation reactions for thioethers. organic-chemistry.orgorganic-chemistry.org
Thioethers are known to act as ligands in coordination chemistry, binding to transition metals through the sulfur atom's lone pairs. acs.org The molecule this compound presents multiple potential coordination sites: the thioether sulfur, the thiazole nitrogen, and the thiazole sulfur. The combination of the "hard" nitrogen base and the "soft" thioether sulfur base makes this molecule a potentially versatile bidentate or bridging ligand. nih.gov
Thiazole-containing ligands are known to form stable complexes with a variety of transition metals, including ruthenium, iridium, rhenium, and platinum. nih.gov The coordination can occur through the thiazole nitrogen (a pyridine-type nitrogen) or, less commonly, the thiazole sulfur. In this compound, chelation involving the thiazole nitrogen and the thioether sulfur to form a stable five- or six-membered ring with a metal center is a plausible coordination mode. The resulting metal complexes could have applications in catalysis or materials science. researchgate.netresearchgate.net
Reactivity Characteristics of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle with its own distinct reactivity profile. Its aromaticity is derived from the delocalization of pi-electrons, including a lone pair from the sulfur atom. wikipedia.orgchemicalbook.com This electronic structure dictates its behavior in substitution reactions.
Calculations of pi-electron density indicate that the C5 position is the most electron-rich and thus the most favorable site for electrophilic substitution. nih.govwikipedia.orgchemicalbook.com The C4 position is the next most likely site, while the C2 position is electron-deficient and more susceptible to nucleophilic attack or deprotonation. nih.govpharmaguideline.com
The presence of the 2-thioethyl bromide substituent, which is electron-withdrawing, will generally deactivate the ring towards electrophilic attack. However, electrophilic substitution, if it occurs, is still expected to favor the C5 position. pharmaguideline.com Typical electrophilic substitution reactions for thiazoles include halogenation and sulfonation, though often requiring forcing conditions. ias.ac.in
Another key feature of thiazole reactivity is the acidity of the proton at the C2 position. Strong bases, such as organolithium reagents, can deprotonate C2 to form a nucleophilic thiazol-2-yl anion, which can then react with various electrophiles. wikipedia.org However, in the target molecule, the C2 position is already substituted, precluding this specific reaction. Lithiation at the C5 position of a 2-bromothiazole (B21250) derivative has been demonstrated using reagents like lithium diisopropylamide (LDA), allowing for further functionalization at that site. researchgate.net
Finally, the nitrogen atom at position 3 is basic and can be protonated or alkylated to form a thiazolium salt. pharmaguideline.com Reaction with alkylating agents would lead to a quaternary ammonium (B1175870) salt, which activates the ring system to further reactions.
Reactivity Towards Electrophilic Species
The thiazole ring in this compound contains two heteroatoms, nitrogen and sulfur, which influence its aromaticity and electron density distribution. The lone pair of electrons on the nitrogen atom in the thiazole ring makes it a potential site for electrophilic attack. Protonation and N-alkylation are common reactions for thiazoles, leading to the formation of thiazolium cations. The electron-deficiency is most pronounced at the C2 position, while the C5 position is comparatively electron-rich and thus more susceptible to electrophilic substitution, provided it is not already substituted. pharmaguideline.com
The exocyclic sulfur atom of the thioether linkage also presents a nucleophilic center. It can react with a range of electrophiles, such as alkyl halides and acyl chlorides, to form sulfonium salts. The reactivity of this sulfur atom is influenced by the electron-withdrawing nature of the attached thiazole ring. In biological contexts, the thiol and thiolate forms of cysteine residues are key nucleophiles that readily react with electrophiles, and similar principles of hard and soft acid-base theory can be applied to the thioether in this molecule. nih.gov
While direct experimental data on the reactivity of this compound with various electrophiles is not extensively documented in the literature, analogous reactions of similar 2-(alkylthio)thiazole derivatives provide valuable insights. A summary of expected reactions with electrophiles is presented in Table 3.3.1.
| Electrophilic Species | Potential Reaction Site | Expected Product Type | Notes |
|---|---|---|---|
| Protic Acids (e.g., HCl) | Thiazole Nitrogen | Thiazolium Salt | Reversible protonation. |
| Alkyl Halides (e.g., CH₃I) | Thiazole Nitrogen or Thioether Sulfur | N-alkylated Thiazolium Salt or Sulfonium Salt | Competition between N- and S-alkylation would depend on reaction conditions. |
| Acyl Halides (e.g., CH₃COCl) | Thioether Sulfur | Acyl Sulfonium Salt | Potentially followed by further reactions. |
| Strong Electrophiles (e.g., nitrating or sulfonating agents) | Thiazole Ring (C5 position) | Substituted Thiazole | Requires harsh conditions and may lead to decomposition. |
Potential for Ring Transformations and Rearrangements
One of the most significant aspects of the reactivity of this compound is its potential to undergo intramolecular cyclization. The molecule contains both a nucleophilic center (the thiazole nitrogen) and an electrophilic center (the carbon atom bonded to bromine), separated by a flexible three-atom linker (S-CH₂-CH₂). This arrangement is highly conducive to ring-closing reactions, which would lead to the formation of a fused heterocyclic system.
Specifically, an intramolecular nucleophilic substitution, where the thiazole nitrogen attacks the bromo-substituted carbon, would result in the formation of a dihydroimidazo[2,1-b]thiazolium bromide. Subsequent elimination of HBr, potentially facilitated by a base, would lead to the aromatic imidazo[2,1-b]thiazole (B1210989) ring system. This type of transformation is a well-established method for the synthesis of imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netresearchgate.netrsc.orgconnectjournals.com
The general mechanism for this proposed intramolecular cyclization is analogous to the reaction of 2-aminothiazoles with α-halo ketones. rsc.org In the case of this compound, the thioether linkage modifies the electronic properties of the thiazole ring, but the fundamental reactivity pattern is expected to remain the same. The reaction likely proceeds through a high-energy transition state leading to a five-membered ring fused with the thiazole.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the precise reaction pathways and identifying any transient intermediates are crucial for optimizing reaction conditions and controlling product formation. A combination of spectroscopic and chromatographic techniques, alongside kinetic studies, would be employed to elucidate the mechanisms of reactions involving this compound.
Spectroscopic and Chromatographic Methods for Intermediate Identification
The identification of reaction intermediates, such as the proposed dihydroimidazo[2,1-b]thiazolium species, would rely heavily on modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. nih.govrsc.org The disappearance of the signals corresponding to the bromoethyl group and the appearance of new signals characteristic of the fused ring system would provide strong evidence for the cyclization. Two-dimensional NMR techniques, such as COSY and HMBC, could further confirm the structure of any isolated intermediates or final products.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the products and any stable intermediates, thereby confirming their elemental composition. nih.govnih.gov Techniques like electrospray ionization (ESI) are particularly useful for characterizing charged species like the potential thiazolium intermediates.
High-Performance Liquid Chromatography (HPLC): HPLC is an essential chromatographic technique for monitoring the progress of a reaction by separating the starting materials, intermediates, and products. rsc.org When coupled with a mass spectrometer (LC-MS), it allows for the identification of the components in a reaction mixture at various time points.
Table 3.4.1 summarizes the analytical methods that would be employed to study the reactions of this compound.
| Technique | Information Gained | Application |
|---|---|---|
| ¹H and ¹³C NMR | Structural elucidation of reactants, intermediates, and products. | Confirmation of intramolecular cyclization and structure of imidazo[2,1-b]thiazole. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Identification of reaction products and intermediates, including charged species. |
| HPLC / LC-MS | Reaction monitoring, separation, and identification of components. | Tracking the formation of products and detection of transient intermediates over time. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Monitoring changes in functional groups during the reaction. |
Kinetic Studies for Reaction Rate Determination
Kinetic studies are fundamental to understanding the factors that influence the rate of a chemical reaction and to proposing a detailed reaction mechanism. For the intramolecular cyclization of this compound, determining the reaction order with respect to the starting material would be a key first step.
By monitoring the concentration of the reactant over time under various conditions (e.g., different temperatures, solvents, or presence of a base), the rate law for the reaction can be established. This information, combined with computational studies, can help to elucidate the nature of the transition state and the energy barriers involved in the ring-closing step. For instance, if the reaction is found to be first-order, it would support a unimolecular cyclization mechanism.
The data obtained from such kinetic studies would allow for the calculation of important parameters such as the rate constant (k), activation energy (Ea), and pre-exponential factor (A), as described by the Arrhenius equation. These parameters provide quantitative insights into the reaction's feasibility and temperature dependence. While specific kinetic data for this compound is not available, the principles of chemical kinetics would be applied in a straightforward manner to study its reactions.
Computational Analysis of this compound Remains Unexplored in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the importance of computational chemistry in understanding molecular structure, reactivity, and electronic properties, no specific studies detailing such investigations for this particular molecule could be identified.
Computational methods like Density Functional Theory (DFT) are powerful tools for characterizing molecular geometries and electronic structures. researchgate.net Analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electron transfer tendencies and chemical reactivity. researchgate.net Furthermore, techniques such as Mulliken population analysis provide insights into the distribution of electron density across a molecule.
For mechanistic investigations, advanced theoretical models are employed. The Molecular Electron Density Theory (MEDT) offers a framework for analyzing reaction pathways by examining the changes in electron density. mdpi.comnih.gov This approach, along with the characterization of transition states and the calculation of activation energies, provides a deep understanding of reaction mechanisms.
While extensive research exists on the computational analysis of various related thiazole derivatives, including studies on their synthesis, reaction pathways, and electronic properties, the specific compound This compound appears to be absent from these detailed theoretical examinations. nih.govnih.govresearchgate.net Research has been conducted on compounds with similar structural motifs, such as 2-bromo-4-phenyl-1,3-thiazole and other thiazole-thiazolidinone hybrids, often in the context of their synthesis or potential biological activities. researchgate.netresearchgate.net However, the specific data required to detail the quantum mechanical characterization and advanced mechanistic investigations for this compound is not present in the surveyed literature.
Consequently, a detailed article focusing solely on the computational chemistry and theoretical frameworks for This compound , as per the specified scientific outline, cannot be generated at this time due to the lack of published research on the subject.
Conformational Landscape and Energetic Analysis
No published data is available for this section. A proper conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as the C-S and C-C bonds of the ethanethio linkage. This would reveal the various staggered and eclipsed conformations, allowing for the identification of local energy minima (stable conformers) and the transition states that connect them. The relative energies of these conformers, influenced by steric hindrance and electronic interactions, would determine their population distribution at a given temperature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No published data is available for this section. Theoretical prediction of spectroscopic parameters would involve using the optimized geometries of the most stable conformers to calculate their respective NMR and IR spectra. For NMR, this would include predicting the 1H and 13C chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. For IR spectroscopy, the vibrational frequencies and their intensities would be calculated. These theoretical spectra would then ideally be compared with experimental spectra of this compound to validate the accuracy of the computational model and to aid in the assignment of the experimental signals. Without such a study, a comparison table of predicted versus experimental data cannot be generated.
Strategic Applications of 2 Bromo 1 1,3 Thiazol 2 Ylthio Ethane in Materials Science and Synthetic Chemistry
Role as a Key Intermediate in the Synthesis of Advanced Organic Scaffolds
The inherent reactivity of 2-Bromo-1-(1,3-thiazol-2-ylthio)ethane makes it an invaluable precursor for sophisticated molecular designs. The presence of a readily displaceable bromide and a thiazole (B1198619) ring, which can participate in various chemical transformations, allows for its integration into diverse and complex molecular frameworks.
The thiazole ring is a foundational component in numerous synthetic and natural products, and its incorporation into fused systems often leads to compounds with significant biological or material properties. nih.govwjrr.org this compound is an ideal starting material for creating fused thiazole derivatives. The molecule contains both an electrophilic center (the carbon bonded to bromine) and nucleophilic centers (the nitrogen and sulfur atoms of the thiazole ring), setting the stage for intramolecular cyclization reactions.
For example, under appropriate conditions, the thiazole nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form a fused, bicyclic thiazolium salt. This type of reaction creates dihydrothiazolo[3,2-a]thiazolium systems, which are complex heterocyclic architectures. The development of domino reactions using readily available starting materials provides a robust methodology for generating libraries of novel thiazole-fused molecules. acs.org The general principle of using bifunctional reagents like α-haloketones to react with thioamides (the Hantzsch thiazole synthesis) is a cornerstone of forming thiazole rings, which can be extended to create more elaborate fused structures. acs.orgsemanticscholar.org
| Reactant/Condition | Plausible Fused Product Core Structure | Reaction Type |
|---|---|---|
| Heating / Base | Dihydrothiazolo[3,2-a]thiazolium | Intramolecular Cyclization |
| Reaction with a 1,3-dicarbonyl compound | Thiazolo[3,2-a]pyrimidine derivative | Intermolecular condensation followed by cyclization |
| Reaction with an activated alkyne | Thiazolo[3,2-a]pyridinium derivative | Cycloaddition/Annulation |
Thiazole- and thioether-containing polymers are a promising class of materials with applications in various fields due to their thermal stability and unique electronic properties. mdpi.comacs.orgacs.org this compound can function as a valuable monomer for the synthesis of such polymers through polycondensation reactions.
The bromoethyl group serves as a reactive site for nucleophilic substitution. By reacting this monomer with a difunctional nucleophile, such as a bisphenol, dithiol, or diamine, a polymer chain can be constructed. For instance, reaction with a dithiol (HS-R-SH) would proceed via sequential nucleophilic substitution of the bromide, forming a repeating unit that incorporates both the thiazole ring and multiple thioether linkages. This approach allows for the systematic incorporation of the thiazole-thioether moiety into the polymer backbone, enabling the tuning of material properties. mdpi.com
| Co-monomer | Polymer Backbone Linkage | Resulting Polymer Class |
|---|---|---|
| 1,4-Benzenedithiol | -S-CH₂-CH₂-S-C₆H₄-S- | Poly(thioether) |
| Hydroquinone | -O-CH₂-CH₂-S-C₆H₄-O- | Poly(ether-thioether) |
| Ethylenediamine | -NH-CH₂-CH₂-S-CH₂-CH₂-NH- | Poly(amine-thioether) |
Macrocycles containing thioether linkages are of significant interest due to their unique host-guest chemistry and ability to coordinate with metal ions. nih.govmdpi.com The synthesis of these structures often relies on the reaction between electrophilic linkers and nucleophilic components under high-dilution conditions to favor intramolecular cyclization.
This compound is well-suited as a component in macrocycle synthesis. Its defined length and reactive bromo-functional group allow it to act as a structural "strut." For example, a 2:2 cycloadduct could be formed by reacting it with a dithiol like 3-oxapentane-1,5-dithiol. researchgate.net In this process, two molecules of the bromo-thiazole compound would react with two molecules of the dithiol to form a large macrocyclic structure. The thiazole units incorporated into the macrocycle's wall can introduce rigidity and provide potential coordination sites for metal ions or guests, making them attractive for applications in sensing or catalysis.
Aromatic and heteroaromatic thioethers are valuable intermediates in medicinal chemistry and materials science. nih.gov The bromoethyl group of this compound serves as a potent electrophile for the introduction of various sulfur-based nucleophiles. This allows for the straightforward synthesis of a diverse range of derivatives containing multiple thioether functionalities.
By reacting this compound with different thiolates (R-S⁻ Na⁺), a library of compounds with the general structure R-S-CH₂CH₂-S-Thiazole can be generated. The choice of the "R" group can be used to tune the physical and chemical properties of the final product, such as solubility, lipophilicity, and coordinating ability. This reaction provides a simple and efficient route to complex thioether-containing molecules from a single, versatile building block.
| Thiol Reactant (R-SH) | Resulting Derivative (R-S-CH₂CH₂-S-Thiazole) |
|---|---|
| Thiophenol | 1-(Phenylthio)-2-(1,3-thiazol-2-ylthio)ethane |
| Ethanethiol | 1-(Ethylthio)-2-(1,3-thiazol-2-ylthio)ethane |
| Cyclohexanethiol | 1-(Cyclohexylthio)-2-(1,3-thiazol-2-ylthio)ethane |
Design and Development of New Synthetic Methodologies
The unique arrangement of functional groups in this compound not only makes it a useful building block but also a candidate for the development of novel synthetic methods, particularly those involving sequential or one-pot transformations.
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple chemical bonds are formed in a single operation without isolating intermediates. baranlab.org This approach significantly improves synthetic efficiency by reducing the number of purification steps, solvent waste, and labor.
The structure of this compound is primed for exploitation in cascade sequences. The bromoethyl thioether moiety allows for an initial reaction, such as a nucleophilic substitution, which then triggers a subsequent, pre-programmed transformation. For instance, a carefully chosen nucleophile could displace the bromide, introducing a new functional group that is positioned to react intramolecularly with the thiazole ring. This could lead to the rapid construction of complex, polycyclic systems in a single pot. The development of such a cascade would represent a significant methodological advancement, leveraging the compound's inherent reactivity to achieve molecular complexity with high atom economy.
Integrating the Thiazole Moiety into Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. mdpi.com The thiazole ring is a prominent scaffold in compounds generated through MCRs due to its prevalence in biologically active molecules and functional materials. mdpi.comnih.gov
This compound is well-suited to serve as a key reactant in various MCRs. The terminal bromine atom on the ethyl group acts as a potent electrophilic site, making it susceptible to nucleophilic attack. This reactivity allows it to function similarly to α-halocarbonyl compounds, which are common components in established MCRs like the Asinger and Hantzsch thiazole syntheses. nih.govnih.gov
In a hypothetical MCR scenario, this compound could react with a primary amine, a carbonyl compound, and a sulfur source. The reaction would leverage the reactivity of the carbon-bromine bond to initiate a cascade of reactions, ultimately incorporating the thiazole-thioether backbone into a more complex heterocyclic system. This approach enables the rapid generation of molecular diversity, creating libraries of novel compounds built around the thiazole core. nih.goviau.ir
The table below illustrates a potential multi-component reaction pathway involving the title compound.
| Reactant Type | Example | Role in Reaction | Potential Product Scaffold |
| Thiazole Building Block | This compound | Provides the core thiazole moiety and the electrophilic site (C-Br bond). | Highly substituted Thiazoline or Thiazolidine derivatives |
| Amine Source | Aniline | Acts as a nucleophile to form an imine intermediate with the carbonyl compound. | |
| Carbonyl Compound | Benzaldehyde | Reacts with the amine to form an imine and participates in cyclization. | |
| Sulfur Source | Sodium hydrosulfide | Acts as a nucleophile to facilitate ring closure. |
This strategy highlights the compound's potential to introduce the unique electronic and structural properties of the thiazole-thioether unit into larger, more complex molecules in a single, efficient step.
Contributions to Functional Materials Development
The development of functional materials with tailored properties is a cornerstone of modern materials science. This compound serves as a valuable monomer for the synthesis of specialized polymers, particularly those featuring thioether linkages within their main chain.
Polymers containing thioether groups in their backbone often exhibit desirable properties, including high refractive indices, excellent thermal stability, and unique solubility characteristics. ed.ac.uk The synthesis of these materials can be achieved through various polymerization techniques, with polycondensation being a prominent method.
This compound is an ideal candidate for step-growth polymerization via a mechanism known as the thiol-bromo "click" reaction. nih.govresearchgate.net This highly efficient and specific reaction involves the nucleophilic substitution of the bromine atom by a thiol group, forming a stable thioether bond. researchgate.net
In a typical polycondensation reaction, this compound can be reacted with a difunctional thiol monomer (a dithiol), such as 1,4-butanedithiol. The thiol groups on the dithiol monomer attack the carbon-bromine bond of the thiazole compound, leading to the formation of new thioether linkages and the elimination of hydrogen bromide. This process results in a linear polymer chain where the -(S-CH2-CH2-S-thiazole-S-CH2-CH2)- unit is a key part of the repeating backbone structure. This method provides precise control over the polymer architecture and allows for the direct incorporation of the thiazole moiety's properties into the final material.
The resulting poly(thioether-thiazole) materials are expected to possess a unique combination of properties, as detailed in the table below.
| Property | Anticipated Characteristic | Rationale |
| Refractive Index | High | The presence of sulfur atoms in the thioether and thiazole groups typically increases the refractive index of a polymer. ed.ac.uk |
| Thermal Stability | Good to Excellent | Thioether and aromatic thiazole linkages are generally more thermally stable than their ester or ether counterparts. ed.ac.uk |
| Chemical Resistance | High | The polymer backbone, composed entirely of stable C-S and C-N bonds, is resistant to hydrolysis and many common solvents. |
| Metal Coordination | Potential for metal binding | The nitrogen and sulfur atoms in the thiazole ring and thioether backbone can act as ligands for metal ions, opening applications in catalysis or sensing. |
The ability to synthesize such functional polymers positions this compound as a key monomer for creating advanced materials for optical, electronic, and catalytic applications.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The thiazole protons appear as distinct singlets (δ 7.5–8.5 ppm), while the ethylthio group shows splitting patterns (δ 3.5–4.5 ppm for SCH₂ and δ 1.5–2.5 ppm for BrCH₂) .
- X-ray Crystallography : Use SHELX or ORTEP-III for single-crystal analysis. Validate bond lengths (e.g., C–Br ≈ 1.93 Å) and angles against computational models (e.g., DFT). SHELXL refinement parameters (R-factor < 5%) ensure accuracy .
How does the electron-withdrawing nature of the thiazole ring influence the compound’s reactivity in substitution reactions?
Advanced Research Question
The thiazole’s electron-deficient π-system stabilizes transition states in SN₂ reactions, accelerating bromide displacement. Comparative studies with non-thiazole analogs show:
- Kinetics : Second-order rate constants increase by ~30% in thiazole derivatives due to enhanced leaving-group activation.
- Regioselectivity : Thiazole-directed substitution favors β-bromo positions. Computational studies (DFT, NBO analysis) correlate this with localized LUMO orbitals at the ethylthio group .
What computational strategies are suitable for predicting the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous media. Predict degradation products (e.g., thiazole-2-thiol and ethylene derivatives) at pH 2–12.
- Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (Td) align with Arrhenius parameters from MD (Ea ≈ 80–100 kJ/mol).
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C–Br (≈ 280 kJ/mol) to assess thermal stability .
How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or disorder?
Q. Data Contradiction Analysis
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries.
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements. Cross-validate with Hirshfeld surface analysis to identify outliers in intermolecular contacts .
- Case Study : A reported C–Br bond length of 2.1 Å (vs. expected 1.93 Å) was resolved by re-refining data with higher-resolution crystals (0.8 Å), reducing R1 from 7.2% to 4.5% .
What are the key considerations for designing stability-indicating assays for this compound?
Q. Methodological Design
- Forced Degradation Studies : Expose to heat (60°C, 72 hr), UV light (254 nm, 48 hr), and acidic/alkaline conditions (0.1 M HCl/NaOH, 24 hr).
- Analytical Techniques : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to monitor degradation. MS/MS identifies major impurities (e.g., dehydrohalogenation products).
- Validation : Establish specificity, linearity (R² > 0.995), and recovery (98–102%) per ICH guidelines .
How does the compound’s reactivity compare in cross-coupling reactions versus traditional alkylation?
Q. Mechanistic Analysis
- Cross-Coupling (e.g., Suzuki) : Requires Pd catalysts (e.g., Pd(PPh₃)₄) but achieves higher regioselectivity for aryl couplings. Yields drop (~40%) due to competing bromide elimination.
- Alkylation : Proceeds efficiently without catalysts (yields ~75–85%) but lacks selectivity for bulky nucleophiles. Kinetic isotopic studies (kH/kD ≈ 1.2) confirm a concerted SN₂ mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
